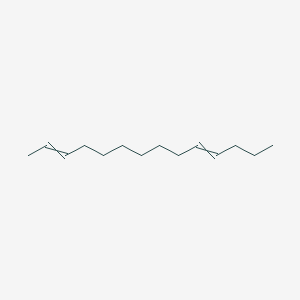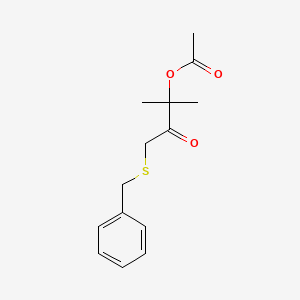![molecular formula C18H34O2Si2 B14514752 (1,4-Phenylene)bis[butoxy(dimethyl)silane] CAS No. 62676-23-7](/img/structure/B14514752.png)
(1,4-Phenylene)bis[butoxy(dimethyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Phenylene)bis[butoxy(dimethyl)silane] is a chemical compound with the molecular formula C18H34O2Si2 It is a type of organosilicon compound that features a phenylene group bonded to two butoxy(dimethyl)silane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[butoxy(dimethyl)silane] typically involves the reaction of 1,4-dibromobenzene with butoxy(dimethyl)silane in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for (1,4-Phenylene)bis[butoxy(dimethyl)silane] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,4-Phenylene)bis[butoxy(dimethyl)silane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane groups to siloxane linkages.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (1,4-Phenylene)bis[butoxy(dimethyl)silane] can yield silanol derivatives, while reduction can produce siloxane-linked compounds.
Wissenschaftliche Forschungsanwendungen
(1,4-Phenylene)bis[butoxy(dimethyl)silane] has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of advanced materials and polymers.
Biology: The compound can be employed in the development of biocompatible materials for medical applications.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism of action of (1,4-Phenylene)bis[butoxy(dimethyl)silane] involves its ability to form stable siloxane linkages through hydrolysis and condensation reactions. The molecular targets include hydroxyl groups on surfaces, which react with the silane groups to form strong covalent bonds. This property makes the compound useful in surface modification and adhesion applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of butoxy(dimethyl)silane groups.
1,4-Diethoxysilane: Contains ethoxy groups instead of butoxy groups.
1,4-Dimethoxysilane: Features methoxy groups instead of butoxy groups.
Uniqueness
(1,4-Phenylene)bis[butoxy(dimethyl)silane] is unique due to its combination of phenylene and butoxy(dimethyl)silane groups, which provide a balance of rigidity and flexibility. This makes it particularly useful in applications requiring both structural integrity and adaptability.
Eigenschaften
CAS-Nummer |
62676-23-7 |
|---|---|
Molekularformel |
C18H34O2Si2 |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
butoxy-[4-[butoxy(dimethyl)silyl]phenyl]-dimethylsilane |
InChI |
InChI=1S/C18H34O2Si2/c1-7-9-15-19-21(3,4)17-11-13-18(14-12-17)22(5,6)20-16-10-8-2/h11-14H,7-10,15-16H2,1-6H3 |
InChI-Schlüssel |
AMWCIARCMINROU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


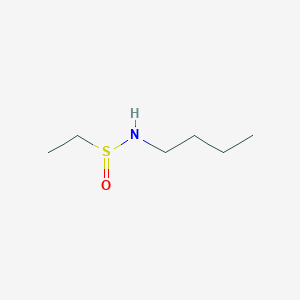
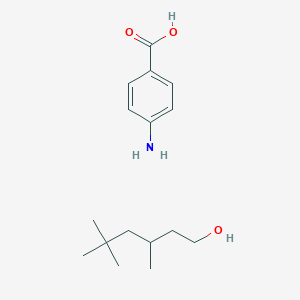
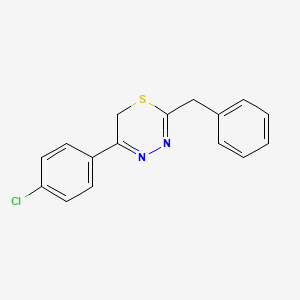
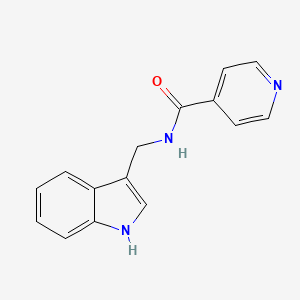
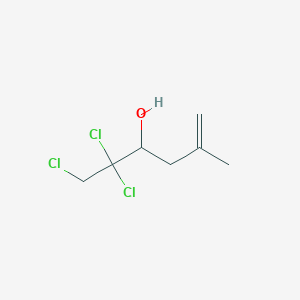
![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)

![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
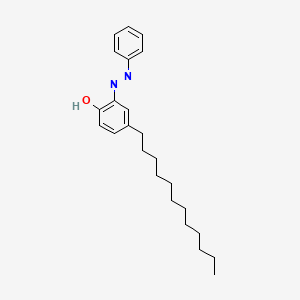
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
